molecular formula C13H18BrNO3S B6750035 3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide

3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide

Cat. No.: B6750035
M. Wt: 348.26 g/mol
InChI Key: COVPQQARXHLPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide is an organic compound that features a sulfonamide group attached to a brominated phenyl ring and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide typically involves the following steps:

    Bromination of Phenyl Ring: The starting material, phenyl sulfone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenyl sulfone.

    Amidation Reaction: The brominated phenyl sulfone is then reacted with butan-2-ylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl sulfone derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the brominated phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of the butan-2-yl group.

    3-bromo-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group instead of the butan-2-yl group.

Uniqueness

3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide is unique due to the presence of the butan-2-yl group, which can impart different physicochemical properties and biological activities compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-(3-bromophenyl)sulfonyl-N-butan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-3-10(2)15-13(16)7-8-19(17,18)12-6-4-5-11(14)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVPQQARXHLPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.